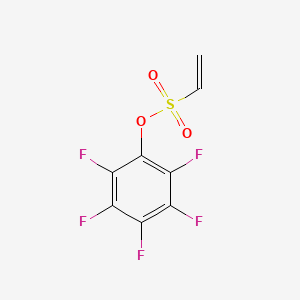

Perfluorophenyl ethenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXWLLDJCHOIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377237 | |

| Record name | Pentafluorophenyl ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452905-58-7 | |

| Record name | Pentafluorophenyl ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Perfluorophenyl Ethenesulfonate for Researchers and Drug Development Professionals

Introduction: Perfluorophenyl ethenesulfonate, more commonly known as pentafluorophenyl vinylsulfonate, is a versatile chemical reagent that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique reactivity profile makes it a valuable tool for the synthesis of a diverse range of functionalized sulfonamides, a class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of pentafluorophenyl ethenesulfonate, including its synthesis, chemical properties, and applications in the development of enzyme inhibitors and other therapeutic agents.

Physicochemical Properties

Pentafluorophenyl ethenesulfonate is a stable, readily handled reagent. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₃F₅O₃S |

| Molecular Weight | 274.17 g/mol |

| Appearance | Colorless oil |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

The synthesis of pentafluorophenyl ethenesulfonate can be achieved through the reaction of pentafluorophenol with 2-chloroethanesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of Pentafluorophenyl Ethenesulfonate

Materials:

-

Pentafluorophenol

-

2-Chloroethanesulfonyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-chloroethanesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add pentafluorophenol (1.0 equivalent).

-

Slowly add triethylamine (2.0 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 6% ethyl acetate in hexanes) as the eluent to afford pentafluorophenyl ethenesulfonate as a colorless oil.[1]

Reactivity and Applications in Drug Development

Pentafluorophenyl ethenesulfonate serves as a versatile precursor for the synthesis of functionalized sulfonamides. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating its displacement by primary and secondary amines in an aminolysis reaction. Furthermore, the vinyl group acts as a Michael acceptor, enabling a variety of addition reactions.

Synthesis of Functionalized Sulfonamides

Two primary strategies are employed for the synthesis of functionalized sulfonamides using pentafluorophenyl ethenesulfonate:

-

1,3-Dipolar Cycloaddition followed by Aminolysis: Pentafluorophenyl ethenesulfonate can undergo efficient intermolecular 1,3-dipolar cycloaddition with various nitrones. This reaction produces stable cycloadducts with high stereo- and regioselectivity. Subsequent aminolysis of the pentafluorophenyl group furnishes the desired functionalized sulfonamides in good yields.[2]

-

Intermolecular Radical Addition followed by Aminolysis: Radical species, generated from iodo- or bromo-compounds and tri-n-butyltin hydride, can be added across the double bond of pentafluorophenyl ethenesulfonate. The resulting products are then subjected to aminolysis with a range of amines to yield the corresponding sulfonamides.

Experimental Protocol: General Procedure for Aminolysis

Materials:

-

Functionalized pentafluorophenyl sulfonate derivative

-

Primary or secondary amine

-

Anhydrous solvent (e.g., THF, DCM)

-

Base (e.g., triethylamine, DBU) - if required

Procedure:

-

Dissolve the functionalized pentafluorophenyl sulfonate derivative (1.0 equivalent) in an appropriate anhydrous solvent.

-

Add the desired primary or secondary amine (1.0-1.2 equivalents). A base may be added if the amine salt is used or to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the pure sulfonamide.

Biological Activity of Derived Sulfonamides

Sulfonamides derived from pentafluorophenyl ethenesulfonate have shown promise as inhibitors of various enzymes implicated in disease, including cysteine proteases, protein tyrosine phosphatases, and receptor tyrosine kinases. The vinyl sulfonate/sulfonamide moiety often acts as a Michael acceptor, forming a covalent bond with a nucleophilic residue (typically cysteine) in the enzyme's active site, leading to irreversible inhibition.

Cysteine Protease Inhibition

Vinyl sulfonamides have been identified as potent inhibitors of cysteine proteases. For instance, a second-generation N-alkoxyvinylsulfonamide inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi (the causative agent of Chagas disease), demonstrated a high second-order inactivation rate constant.

| Inhibitor | Target Enzyme | Second-Order Inactivation Rate Constant (M⁻¹s⁻¹) |

| N-alkoxyvinylsulfonamide | Cruzain | 6,480,000 |

Table 2: Quantitative data for a vinyl sulfonamide inhibitor of cruzain.[3]

Protein Tyrosine Phosphatase (PTP) Inhibition

Aryl vinyl sulfonates and sulfones have been characterized as active site-directed, irreversible inhibitors of protein tyrosine phosphatases (PTPs). They inactivate PTPs through a Michael addition of the active site cysteine residue to the vinyl group.

| Inhibitor | Target Enzyme | Kᵢ (mM) | kᵢ (min⁻¹) |

| Phenyl vinyl sulfonate (PVSN) | YopH | 0.29 ± 0.06 | 0.061 ± 0.002 |

| Phenyl vinyl sulfone (PVS) | YopH | 0.35 ± 0.06 | 0.080 ± 0.004 |

Table 3: Inhibition constants for PTP inactivation by phenyl vinyl sulfonate and phenyl vinyl sulfone.[1]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Vinyl sulfone derivatives have emerged as potent inhibitors of EGFR tyrosine kinase, a key target in cancer therapy. A specific derivative, VF16, has shown significantly greater potency than the approved drug erlotinib.

| Inhibitor | Target Enzyme | IC₅₀ (nM) |

| VF16 | EGFR-TK | 7.85 ± 0.88 |

| Erlotinib (reference) | EGFR-TK | 26.09 ± 5.42 |

Table 4: IC₅₀ values for the inhibition of EGFR tyrosine kinase.[4][5]

Signaling Pathway Modulation

The biological effects of sulfonamides derived from pentafluorophenyl ethenesulfonate are often mediated through the modulation of key cellular signaling pathways.

EGFR Signaling Pathway

Inhibitors of EGFR tyrosine kinase, such as the vinyl sulfone derivative VF16, block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This leads to reduced cell proliferation and survival in cancer cells.

References

- 1. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent second generation vinyl sulfonamide inhibitors of the trypanosomal cysteine protease cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of Perfluorophenyl Ethenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and prominent synthesis pathways for perfluorophenyl ethenesulfonate. The information contained herein is intended to support research and development efforts by providing both theoretical understanding and practical experimental protocols.

Chemical Structure

This compound is a fluorinated organic compound featuring a pentafluorophenyl group attached to a vinylsulfonate moiety. The general structure consists of a C₆F₅ ring bonded to a -CH=CHSO₃R group, where R can be a variety of organic substituents or a cation. A common and well-documented derivative is (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

Key Structural Features:

-

Pentafluorophenyl Group (C₆F₅): This electron-withdrawing group significantly influences the reactivity of the molecule, particularly the electronic properties of the ethenesulfonate group.

-

Ethenesulfonate Group (-CH=CHSO₃R): The vinylsulfonate moiety is a versatile functional group, known to participate in various chemical transformations and polymerization reactions.

Spectroscopic data for a representative compound, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, is available and crucial for its characterization.[1]

Synthesis Pathways

Several synthetic strategies can be employed for the preparation of this compound and its derivatives. The choice of pathway often depends on the desired scale, available starting materials, and required purity. The following sections detail the most relevant methods.

Wittig-Horner Reaction

The Wittig-Horner reaction is a highly effective method for the stereoselective synthesis of alkenes, and it has been successfully applied to the preparation of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate. This approach involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

Reaction Scheme:

The synthesis proceeds by reacting ethyl diethylphosphoryl methanesulfonate with a strong base to form the corresponding ylide, which then reacts with pentafluorobenzaldehyde to yield the target vinylsulfonate.

Experimental Protocol:

A detailed experimental protocol for the synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate is provided below:

-

A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (n-BuLi) in hexane (approximately 1.05 equivalents) is added dropwise to the solution. The mixture is stirred for 20 minutes at -78 °C to generate the phosphonate ylide.

-

Freshly distilled pentafluorobenzaldehyde (1.1 equivalents) is then added to the reaction mixture.

-

The reaction is allowed to proceed at this temperature and then gradually warmed to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70% | [1] |

| Melting Point | 65 °C | [1] |

Nucleophilic Substitution with Sulfite

Another potential route involves the nucleophilic substitution of a suitable perfluorinated precursor with a sulfite salt. This method relies on the high electrophilicity of certain perfluorinated compounds. For instance, reacting perfluorohex-1-ene with sodium sulfite has been explored for the synthesis of related perfluorinated sulfonates.

General Reaction Scheme:

While a specific protocol for this compound via this method is not detailed in the provided search results, a general procedure for a related reaction is as follows:

Representative Experimental Protocol (Analogous Reaction):

-

A perfluorinated alkene is dissolved in a suitable solvent mixture, such as water and isopropanol.

-

Sodium sulfite is added to the solution.

-

The reaction mixture is heated and stirred for a specified period.

-

After cooling, the product is isolated by extraction and purified by appropriate methods such as crystallization or chromatography.

Challenges:

A significant drawback of this method can be the formation of side products, such as the saturated sulfonic salt resulting from the addition of the sulfite across the double bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In principle, this compound could be synthesized by coupling a perfluorophenyl-containing reagent with a vinylsulfonate-containing reagent.

Potential Cross-Coupling Strategies:

-

Suzuki-Miyaura Coupling: Reaction of a perfluorophenylboronic acid or ester with a vinyl halide substituted with a sulfonate group.

-

Heck Reaction: Reaction of a perfluorophenyl halide with vinylsulfonic acid or its ester.

General Reaction Scheme (Suzuki-Miyaura Type):

Representative Experimental Protocol (Analogous Suzuki-Miyaura Coupling):

-

To a reaction vessel under an inert atmosphere, add the perfluoroaryl halide or boronic acid, the vinylsulfonate derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a degassed solvent (e.g., dioxane, toluene, or DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Quantitative Data for Analogous Palladium-Catalyzed Reactions:

| Reaction Type | Catalyst System | Yield Range | Reference |

| Suzuki-Miyaura Coupling | Pd(0)/PR₃ | Generally good to excellent | [2] |

| Stille Coupling | Pd(0)/Ligand | Moderate to high | [3] |

Summary of Synthesis Pathways

The following table summarizes the key aspects of the discussed synthesis pathways for this compound and its derivatives.

| Synthesis Pathway | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Wittig-Horner Reaction | Phosphonate ester, strong base, pentafluorobenzaldehyde | High stereoselectivity (E-isomer), good yields | Requires anhydrous conditions, strong base | ~70% |

| Nucleophilic Substitution | Perfluorovinyl precursor, sulfite salt | Potentially simple, readily available reagents | Formation of side products, lower yields | Variable, can be low |

| Palladium-Catalyzed Cross-Coupling | Perfluoroaryl derivative, vinylsulfonate derivative, Pd catalyst | High functional group tolerance, broad substrate scope | Catalyst cost, potential for ligand screening | Moderate to excellent (in analogous systems) |

Conclusion

The synthesis of this compound can be achieved through several synthetic routes. The Wittig-Horner reaction stands out as a well-documented and high-yielding method for producing the (E)-isomer of the ethyl ester derivative. While nucleophilic substitution and palladium-catalyzed cross-coupling reactions present viable alternatives, further optimization and specific procedural development may be required to achieve high efficiency for this particular target molecule. The choice of the optimal synthesis pathway will ultimately be guided by the specific requirements of the research or development project, including scale, desired purity, and economic considerations.

References

Discovery and history of Perfluorophenyl ethenesulfonate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorophenyl ethenesulfonate, also known as pentafluorophenyl vinyl sulfonate, is a fluorinated organic compound with growing significance as a versatile reagent in organic synthesis. Its unique electronic properties, stemming from the presence of a pentafluorophenyl group and a vinyl sulfonate moiety, make it a valuable building block for the construction of complex molecules, including functionalized sulfonamides. While the precise historical account of its initial discovery remains elusive in readily available literature, its characterization and utility in synthetic chemistry have been documented in various publications. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its synthesis, properties, and applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 452905-58-7 | N/A |

| Molecular Formula | C₈H₃F₅O₃S | N/A |

| Molecular Weight | 274.17 g/mol | N/A |

| Appearance | Not specified in literature; likely a liquid or low-melting solid | N/A |

Synthesis of this compound

While the seminal publication detailing the first synthesis of this compound could not be definitively identified, a plausible and commonly employed method for the preparation of vinyl sulfonates involves the reaction of a sulfonyl chloride with a vinylating agent or the sulfonylation of an alkene. A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of Vinyl Sulfonates

A common method for the synthesis of vinyl sulfonates is the reaction of ethenesulfonyl chloride with an appropriate alcohol or phenol in the presence of a base. For this compound, this would involve the reaction of ethenesulfonyl chloride with pentafluorophenol.

Materials:

-

Pentafluorophenol

-

Ethenesulfonyl chloride

-

Triethylamine or other suitable non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of pentafluorophenol in an anhydrous aprotic solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (or an equivalent base) is added dropwise to the solution with stirring.

-

Ethenesulfonyl chloride is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is typically achieved by column chromatography on silica gel or distillation under reduced pressure to afford pure this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a highly reactive and versatile synthetic intermediate. The electron-withdrawing nature of the pentafluorophenyl group makes the vinyl sulfonate an excellent Michael acceptor and a reactive partner in various cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

This compound has been shown to be a competent dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones. These reactions proceed with high regio- and stereoselectivity to afford isoxazolidine derivatives, which can be further functionalized.

Materials:

-

This compound

-

Nitrone (e.g., C-phenyl-N-methylnitrone)

-

Anhydrous toluene

-

Standard laboratory glassware for reflux reactions

Procedure:

-

A solution of this compound and the nitrone in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired isoxazolidine product.

Radical Addition Reactions

The electron-deficient double bond of this compound is susceptible to radical addition. This reactivity has been exploited to introduce various functional groups onto the ethenesulfonate backbone.

Applications in Drug Development

Currently, there is no specific information available in the searched literature detailing the direct application of this compound in drug development or its interaction with specific signaling pathways. However, its utility in the synthesis of functionalized sulfonamides suggests a potential role in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores present in a wide range of therapeutic agents. The ability to readily synthesize novel and complex sulfonamide derivatives using this compound as a starting material could be of significant interest to drug discovery programs.

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. While its detailed historical discovery remains to be fully elucidated, its synthetic utility, particularly in the construction of heterocyclic systems and functionalized sulfonamides, is evident from the existing scientific literature. The compound's unique reactivity profile, stemming from its fluorinated aromatic ring and activated vinyl system, offers considerable potential for the development of novel synthetic methodologies. Further exploration of its reactivity and the biological activity of its derivatives may open new avenues for its application in materials science and drug discovery.

Technical Guide: Perfluorophenyl Ethenesulfonate (Pentafluorophenyl Vinylsulfonate)

CAS Number: 452905-58-7

Synonyms: Pentafluorophenyl vinylsulfonate, PFP vinylsulfonate

Compound Identification and Properties

Perfluorophenyl ethenesulfonate, also known as pentafluorophenyl vinylsulfonate, is a versatile bifunctional reagent utilized in organic synthesis. Its structure features a vinyl sulfonate group, which can act as a Michael acceptor and participate in cycloaddition reactions, and a pentafluorophenyl ester, which is an excellent leaving group for nucleophilic substitution, particularly with amines to form sulfonamides.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 452905-58-7 |

| Molecular Formula | C₈H₃F₅O₃S |

| Molecular Weight | 274.17 g/mol |

| IUPAC Name | 2,3,4,5,6-pentafluorophenyl ethenesulfonate |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Colorless oil | [Bush, 2005] |

| Boiling Point | Not reported | - |

| Melting Point | Not applicable | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, Toluene) | Inferred from reaction conditions |

Table 3: Spectroscopic Data

| Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 6.13 (dd, J = 16.5, 9.8 Hz, 1H), 6.42 (d, J = 16.5 Hz, 1H), 6.75 (d, J = 9.8 Hz, 1H) | [Bush, 2005] |

| ¹³C NMR (CDCl₃) | δ 128.2, 133.4, 137.9 (t, J = 16.0 Hz), 141.2 (d, J = 13.0 Hz), 143.0 (d, J = 13.0 Hz) | [Bush, 2005] |

| ¹⁹F NMR (CDCl₃) | δ -152.9 (d, J = 21.0 Hz, 2F), -157.9 (t, J = 21.0 Hz, 1F), -162.4 (t, J = 21.0 Hz, 2F) | [Bush, 2005] |

| IR (thin film) | ν 3061, 1648, 1519, 1410, 1184, 1147, 1001, 982, 874, 723 cm⁻¹ | [Bush, 2005] |

| Mass Spec (ESI) | m/z 297.0 (M+Na)⁺ | [Bush, 2005] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-chloroethanesulfonyl chloride with pentafluorophenol in the presence of a base.[1]

Materials:

-

2-Chloroethanesulfonyl chloride

-

Pentafluorophenol

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-chloroethanesulfonyl chloride (1.0 eq) in dry DCM is added dropwise to a stirred solution of pentafluorophenol (1.0 eq) and triethylamine (1.1 eq) in dry DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with an appropriate solvent system, e.g., ethyl acetate/petroleum ether) to afford this compound as a colorless oil.

Chemical Reactivity and Applications

This compound is a versatile building block, primarily utilized for the synthesis of functionalized sulfonamides. Its reactivity is characterized by two main pathways: reactions at the vinyl group and substitution of the pentafluorophenyl group.

Reactions at the Vinyl Group

The electron-withdrawing sulfonate group activates the vinyl moiety, making it susceptible to various nucleophilic and cycloaddition reactions.

-

Michael Addition: The vinyl group acts as a Michael acceptor, reacting with various nucleophiles.

-

1,3-Dipolar Cycloaddition: It readily undergoes 1,3-dipolar cycloaddition with nitrones to form isoxazolidine rings with high regio- and stereoselectivity.[2][3]

-

Diels-Alder Reaction: It can participate as a dienophile in Diels-Alder reactions.[4]

-

Radical Addition: The double bond can undergo intermolecular radical addition reactions.[4]

Substitution of the Pentafluorophenyl Group

The pentafluorophenyl group is a highly effective leaving group, allowing for facile substitution by nucleophiles, most notably amines, in a process termed aminolysis. This reaction is a key step in the synthesis of a wide range of sulfonamides.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Isoxazoles from alpha-bromo-pentafluorophenyl vinylsulfonates: synthesis of sulfonates and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation into the reactivity of pentafluorophenyl vinylsulfonate in the formation of functionalized sulfonamides of biological importance. - UCL Discovery [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Chemistry of Perfluorophenyl Ethenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorophenyl ethenesulfonate, also known as pentafluorophenyl vinylsulfonate, is a versatile bifunctional reagent that has garnered significant interest in synthetic chemistry, particularly in the construction of complex sulfonamides. Its unique structure, featuring an electron-deficient vinyl group and a highly activated pentafluorophenyl ester, allows for a range of orthogonal chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of biologically relevant molecules.

The pentafluorophenyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the vinyl sulfonate moiety acts as a Michael acceptor and a dienophile in various addition reactions. This dual reactivity makes this compound a valuable building block for creating diverse molecular scaffolds, particularly for the synthesis of functionalized sulfonamides, a class of compounds with a broad spectrum of biological activities.

Chemical Properties and Data

| Property | Value | Citation |

| Molecular Formula | C₁₀H₇F₅O₃S | [1] |

| Molecular Weight | 314.22 g/mol | [1] |

| Melting Point | 65 °C | [1] |

| ¹H-NMR (CDCl₃) | δ 1.40 (t, J = 6.9 Hz, 3H, CH₃), 4.25 (q, J = 6.9 Hz, 2H, CH₂), 7.09 (d, J = 15.9 Hz, 1H, vinyl CH), 7.56 (d, J = 15.9 Hz, 1H, vinyl CH) | [1] |

| ¹⁹F-NMR (CDCl₃) | δ -139.7 (dt, ³JF,F = 24.4 Hz, ⁴JF,F = 6.1 Hz, 2F), -149.6 (t, ³JF,F = 21.3 Hz, 1F), -161.8 (m, 2F) | [1] |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes. The parent compound, pentafluorophenyl vinylsulfonate, is prepared from commercially available starting materials. A common derivative, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, is synthesized via a Wittig-Horner reaction.

Experimental Protocol: Synthesis of Pentafluorophenyl Vinylsulfonate

While a detailed, step-by-step protocol is not fully elucidated in the literature, the synthesis is reported to proceed by the reaction of pentafluorophenol with 2-chloroethane-1-sulfonyl chloride .[2] The reaction likely involves the formation of the sulfonate ester through the displacement of the chloride on the sulfonyl chloride by the pentafluorophenoxide.

Experimental Protocol: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate via Wittig-Horner Reaction[1]

This protocol describes the synthesis of an ethyl ester derivative, which provides insight into the construction of the perfluorophenyl ethene sulfonate scaffold.

Materials:

-

Ethyl diethylphosphoryl methanesulfonate

-

n-Butyllithium (n-BuLi) in hexane (2.3 M solution)

-

Pentafluorobenzaldehyde

-

Dry Tetrahydrofuran (THF)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry THF is cooled to -78 °C under a nitrogen atmosphere.

-

n-BuLi in hexane (approximately 1.05 equivalents) is added dropwise to the solution.

-

The reaction mixture is stirred for 20 minutes at -78 °C.

-

Freshly distilled pentafluorobenzaldehyde (1.1 equivalents) is then added to the reaction mixture.

-

The reaction is allowed to proceed until completion (monitoring by TLC or GC-MS is recommended).

-

The reaction is quenched and extracted with an organic solvent.

-

The organic layers are combined, dried over MgSO₄, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

-

The final product, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, is obtained as a white solid.

References

A Comprehensive Technical Review of Pentafluorophenyl Ethenesulfonate

Introduction

Perfluorophenyl ethenesulfonate, more commonly referred to in the literature as pentafluorophenyl vinylsulfonate, is a bifunctional organic reagent of significant interest in medicinal chemistry and drug development. It is recognized not for its direct biological or signaling pathway interactions, but as a highly versatile and stable precursor for the synthesis of a diverse range of functionalized sulfonamides.[1][2] Sulfonamides are a critical class of therapeutic agents with a broad spectrum of applications. The development of straightforward and efficient synthetic routes to novel sulfonamide libraries is therefore a valuable endeavor in drug discovery.[1]

This technical guide provides a comprehensive review of the available literature on pentafluorophenyl vinylsulfonate. It details its synthesis, chemical properties, and, most importantly, its application as a key building block in the creation of complex sulfonamide-based molecules. Experimental protocols and quantitative data are presented to serve as a practical resource for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

Pentafluorophenyl vinylsulfonate is valued for its stability, particularly when compared to traditional precursors like unstable sulfonyl chlorides.[2] The molecule features two key reactive sites: an electron-deficient olefinic group susceptible to various addition reactions and a pentafluorophenyl (PFP) ester group that is an excellent leaving group for subsequent nucleophilic substitution (aminolysis).[1]

Table 1: Physical and Spectroscopic Data for (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

| Property | Value | Source |

| Physical State | White Solid | [3] |

| Melting Point | 65 °C | [3] |

| ¹H NMR (CDCl₃) | δ 1.40 (t, J = 6.9 Hz, 3H), 4.25 (q, J=6.9 Hz, 2H), 6.85 (d, J=15.5 Hz, 1H), 7.21 (d, J=15.5 Hz, 1H) | [3] |

Note: Data is for the ethyl ester derivative as detailed in the synthesis below. Data for the parent vinylsulfonate is less commonly reported.

Experimental Protocol: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

This procedure describes a Wittig-Horner reaction to produce the target compound.[3]

Materials:

-

Ethyl diethylphosphoryl methanesulfonate (1.0 equiv)

-

Dry Tetrahydrofuran (THF)

-

2.3 M n-Butyllithium (n-BuLi) in hexane (approx. 1.05 equiv)

-

Pentafluorobenzaldehyde (1.1 equiv)

-

Magnesium Sulfate (MgSO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of ethyl diethylphosphoryl methanesulfonate in dry THF is prepared.

-

The solution is cooled to -78 °C under a nitrogen atmosphere.

-

n-BuLi in hexane is added, and the mixture is stirred for 20 minutes.

-

Freshly prepared pentafluorobenzaldehyde is added to the reaction mixture.

-

After the reaction is complete, the organic layers are extracted.

-

The combined organic layers are dried over MgSO₄ and the solvent is evaporated.

-

The crude product is purified by column chromatography using a petroleum ether:ethyl acetate (10:1) eluent.

-

The final product, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, is isolated as a white solid with a reported yield of 70%.[3]

Application in the Synthesis of Functionalized Sulfonamides

The primary utility of pentafluorophenyl vinylsulfonate is its role in a powerful two-step strategy for generating libraries of functionalized sulfonamides. This process involves an initial reaction at the vinyl group followed by a substitution of the pentafluorophenyl group.[1][4]

Caption: General workflow for synthesizing sulfonamides from pentafluorophenyl vinylsulfonate.

Experimental Protocol 1: 1,3-Dipolar Cycloaddition and Aminolysis

This method is highly effective for creating isoxazolidine sulfonamides with excellent regio- and stereoselectivity.[5][6]

Part A: Cycloaddition

-

A solution of pentafluorophenyl vinylsulfonate (1 equiv) and a selected nitrone (1.2 equiv) in toluene is stirred at room temperature for 16 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue, the PFP-isoxazolidine intermediate, is purified via flash chromatography. These intermediates are typically stable and can be stored.[5]

Part B: Aminolysis

-

The purified PFP-isoxazolidine intermediate (1 equiv) is dissolved in a suitable solvent (e.g., acetonitrile).

-

A primary or secondary amine (2.2 equiv) is added to the solution.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The solvent is evaporated, and the crude product is purified by flash chromatography to yield the final functionalized sulfonamide.

Table 2: Representative Yields for Isoxazolidine Sulfonamide Synthesis

| Nitrone Precursor | Amine Nucleophile | Final Product Yield | Source |

| C-Phenyl-N-methylnitrone | Benzylamine | 85% | [5] |

| C-Phenyl-N-methylnitrone | Morpholine | 98% | [5] |

| C-(4-Nitrophenyl)-N-methylnitrone | Benzylamine | 87% | [5] |

| C-(4-Nitrophenyl)-N-methylnitrone | Pyrrolidine | 95% | [5] |

| C-(Thiophen-2-yl)-N-methylnitrone | 4-Methylbenzylamine | 81% | [5] |

Experimental Protocol 2: Intermolecular Radical Addition and Aminolysis

This pathway allows for the introduction of various alkyl groups onto the sulfonate backbone.[4]

Part A: Radical Addition

-

A solution of pentafluorophenyl vinylsulfonate (1 equiv), an alkyl iodide or bromide (1.5 equiv), and tri-n-butyltin hydride (1.1 equiv) in degassed benzene is prepared.

-

A radical initiator, such as AIBN (catalytic amount), is added.

-

The mixture is heated to reflux for 2 hours.

-

After cooling, the solvent is removed, and the residue is purified to yield the alkyl-functionalized PFP sulfonate.

Part B: Aminolysis

-

The procedure is identical to Part B of the cycloaddition protocol, using the alkyl-functionalized PFP sulfonate as the starting material.

Caption: Comparative workflows for sulfonamide synthesis via two distinct pathways.

Conclusion

The scientific literature on this compound (pentafluorophenyl vinylsulfonate) does not indicate a direct role in biological signaling pathways. Instead, its significant contribution lies in the field of synthetic and medicinal chemistry. Its unique combination of a reactive vinyl group and a stable, yet highly effective, pentafluorophenyl leaving group makes it an exceptional tool for chemical diversification. The robust, two-step protocols involving addition and subsequent aminolysis provide a reliable and versatile platform for generating extensive libraries of novel sulfonamides. For researchers and drug development professionals, pentafluorophenyl vinylsulfonate represents a key enabling reagent for the exploration of new chemical space in the quest for potent and effective therapeutic agents.

References

- 1. Investigation into the reactivity of pentafluorophenyl vinylsulfonate in the formation of functionalized sulfonamides of biological importance. - UCL Discovery [discovery.ucl.ac.uk]

- 2. Vinyl sulfonates: a platform for novel substrates of biological importance - UCL Discovery [discovery.ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate. | Semantic Scholar [semanticscholar.org]

Fundamental chemical properties of Perfluorophenyl ethenesulfonate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of Perfluorophenyl ethenesulfonate, also known as pentafluorophenyl vinylsulfonate. The information presented is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound is a highly reactive organofluorine compound valued for its utility as a versatile building block in organic synthesis. The presence of the electron-withdrawing pentafluorophenyl group and the vinylsulfonate moiety imparts unique reactivity to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃F₅O₃S | N/A |

| Molecular Weight | 274.17 g/mol | N/A |

| CAS Number | 452905-58-7 | [1] |

| Appearance | White solid | Inferred from related compounds |

| Melting Point | 65 °C (for (E)-ethyl 2-(perfluorophenyl)ethene sulfonate) | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Density | Data not available | N/A |

Note: Quantitative physical data for the parent compound is limited in publicly available literature. The melting point provided is for a closely related derivative, (E)-ethyl 2-(perfluorophenyl)ethene sulfonate.

Spectroscopic Data

-

¹H NMR (CDCl₃): 1.40 (t, J = 6.9 Hz, 3 H, CH₃); 4.25 (q, J = 7.1 Hz, 2H, CH₂) N/A

Synthesis

A common method for the synthesis of derivatives of this compound involves a Wittig-Horner reaction. The following protocol describes the synthesis of (E)-ethyl 2-(perfluorophenyl)ethene sulfonate.

Experimental Protocol: Synthesis of (E)-ethyl 2-(perfluorophenyl)ethene sulfonate

Materials:

-

Ethyl diethylphosphoryl methanesulfonate

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (2.3 M solution)

-

Pentafluorobenzaldehyde

-

Petroleum ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry THF is prepared.

-

The solution is cooled to -78 °C under a nitrogen atmosphere.

-

A 2.3 M solution of n-BuLi in hexane (approximately 1.05 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is stirred for 20 minutes at -78 °C.

-

Freshly distilled pentafluorobenzaldehyde (1.1 equivalents) is then added to the reaction mixture.

-

The reaction is allowed to proceed until completion (monitoring by TLC is recommended).

-

Upon completion, the reaction is quenched, and the organic layer is extracted.

-

The combined organic layers are dried over MgSO₄ and the solvent is removed under reduced pressure to yield the crude product.

-

The crude unsaturated sulfonyl ester is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

-

The purified product, (E)-ethyl 2-(perfluorophenyl)ethene sulfonate, is obtained as a white solid.

Synthesis workflow for (E)-ethyl 2-(perfluorophenyl)ethene sulfonate.

Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of functionalized sulfonamides.[2] Its reactivity is characterized by the electron-deficient nature of the double bond and the excellent leaving group ability of the pentafluorophenoxy moiety.

Cycloaddition Reactions

The vinyl group of this compound readily participates in cycloaddition reactions. For instance, it undergoes 1,3-dipolar cycloadditions with nitrones to form isoxazolidine derivatives.[2] These reactions often proceed with high regio- and stereoselectivity.

Radical Additions

The electron-deficient double bond is also susceptible to radical addition reactions. Alkyl radicals can add across the double bond to form new carbon-carbon bonds, leading to a variety of functionalized pentafluorophenyl sulfonates.

Aminolysis

The pentafluorophenoxy group is an excellent leaving group, facilitating nucleophilic substitution by amines (aminolysis). This reaction is a key step in the synthesis of a wide range of sulfonamides from the products of the aforementioned cycloaddition and radical addition reactions.[2]

Reactivity pathways of this compound.

Safety Information

Specific safety data for this compound is not available in the searched literature. However, based on the reactivity of related vinyl sulfonate and perfluorinated compounds, the following precautions are recommended.

General Handling Precautions:

-

Irritant: Likely to be irritating to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

-

Ventilation: Use in a well-ventilated area, such as a fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry place away from incompatible materials.

Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult a certified Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

Theoretical and Computational Insights into Perfluorophenyl Ethenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of Perfluorophenyl ethenesulfonate. Due to the limited availability of direct experimental and computational data for this specific compound, this document leverages findings from closely related analogs, namely (E)-ethyl 2-(perfluorophenyl)ethenesulfonate and other vinyl sulfonate derivatives, to build a robust framework for its analysis. This guide covers potential synthetic routes, spectroscopic characterization, and detailed computational modeling protocols. The content is designed to equip researchers, scientists, and drug development professionals with the necessary information to explore the properties and potential applications of this compound.

Introduction

This compound is a fluorinated organic compound featuring a perfluorophenyl group attached to a vinyl sulfonate moiety. The presence of the electron-withdrawing perfluorophenyl group is expected to significantly influence the electronic properties and reactivity of the vinyl sulfonate system. Such compounds are of interest for their potential applications in materials science, polymer chemistry, and as intermediates in organic synthesis. This guide aims to provide a detailed theoretical and computational perspective on this molecule.

Molecular Structure and Properties

The molecular structure of this compound is characterized by the C₆F₅-CH=CH-SO₃H chemical formula. The key structural features include the planar perfluorophenyl ring, the carbon-carbon double bond of the ethene bridge, and the sulfonate head group.

Experimental Protocols

Synthesis of a this compound Analog

Protocol for (E)-ethyl 2-(perfluorophenyl)ethenesulfonate: [1]

-

A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.

-

2.3 M n-BuLi in hexane (approximately 1.05 equivalents) is added, and the mixture is stirred for 20 minutes.

-

Freshly prepared pentafluorobenzaldehyde (1.1 equivalents) is then added.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (petroleum ether:ethyl acetate 10:1 as eluent) to yield (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

To obtain the target molecule, this compound, a final hydrolysis step of the ethyl ester would be required.

Data Presentation

Spectroscopic Data of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

The following table summarizes the reported NMR data for the ethyl ester analog, which can serve as a reference for the characterization of this compound.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.40 | triplet | 6.9 | CH₃ |

| ¹H | 4.25 | quartet | 6.9 | CH₂ |

| ¹H | Not Reported | - | - | Vinyl CH |

| ¹H | Not Reported | - | - | Vinyl CH |

| ¹⁹F | -138.5 | multiplet | - | ortho-F |

| ¹⁹F | -149.0 | multiplet | - | para-F |

| ¹⁹F | -160.2 | multiplet | - | meta-F |

Theoretical Studies and Computational Modeling

Computational Methodology

Theoretical studies on vinyl-sulfonate monomers have been successfully carried out using Density Functional Theory (DFT).[2][3] A suitable computational protocol for this compound would involve geometry optimization and frequency calculations to obtain the minimum energy structure and vibrational modes. Subsequent calculations can be performed to predict various molecular properties.

Recommended Computational Protocol:

-

Method: Density Functional Theory (DFT)

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Predicted Reactivity

The perfluorophenyl group is a strong electron-withdrawing group, which is expected to make the vinyl group highly electrophilic. This suggests that this compound would be susceptible to nucleophilic attack, particularly Michael-type additions. Vinyl sulfonate esters and vinyl sulfonamides are known to be potent, irreversible inhibitors of cysteine proteases, acting as Michael acceptors.

Conclusion

This technical guide has outlined a comprehensive approach to the theoretical and computational study of this compound. By leveraging data from closely related compounds, we have proposed a plausible synthetic route, provided reference spectroscopic data, and detailed a robust computational methodology. The presented information serves as a foundational resource for researchers interested in exploring the chemical properties, reactivity, and potential applications of this and similar fluorinated vinyl sulfonate compounds. Further experimental and computational studies on the target molecule are encouraged to validate and expand upon the theoretical framework presented herein.

References

- 1. Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Precursors and Derivatives of Perfluorophenyl Ethenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors, synthesis, and major derivatives of perfluorophenyl ethenesulfonate, a versatile reagent in organic synthesis. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction pathways and experimental workflows to facilitate understanding and application in research and development.

Core Compound: this compound

This compound, also known as pentafluorophenyl vinylsulfonate, is a bifunctional molecule featuring a highly reactive vinyl group and a pentafluorophenyl ester. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide array of complex organic molecules, particularly functionalized sulfonamides. Its stability under various conditions, including chromatography, offers a significant advantage over traditional, more reactive sulfonyl chlorides.

Key Precursors and Synthesis

The primary pathway to this compound involves the reaction of two key commercially available precursors: pentafluorophenol and 2-chloroethane-1-sulfonyl chloride .[1]

Precursor Details

| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Pentafluorophenol | C₆HF₅O | 184.06 | White crystalline solid, pungent odor |

| 2-Chloroethane-1-sulfonyl chloride | C₂H₄Cl₂O₂S | 163.02 | Colorless to light yellow liquid |

Synthesis of this compound

The synthesis proceeds via a nucleophilic substitution reaction where pentafluorophenol displaces the chloride from the sulfonyl chloride group of 2-chloroethane-1-sulfonyl chloride, followed by an elimination reaction to form the vinyl group.

Experimental Protocol: Synthesis of Pentafluorophenyl Ethenesulfonate

-

Materials: Pentafluorophenol, 2-chloroethane-1-sulfonyl chloride, a suitable base (e.g., triethylamine or DBU), and an appropriate solvent (e.g., THF).

-

Procedure:

-

Dissolve pentafluorophenol in the chosen solvent in a reaction vessel.

-

Add the base to the solution and stir.

-

Slowly add 2-chloroethane-1-sulfonyl chloride to the mixture at a controlled temperature.

-

The reaction mixture is then stirred at a specific temperature for a set duration to ensure the completion of both the sulfonate ester formation and the subsequent elimination to form the vinyl group.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield pure this compound.[1]

-

Key Derivatives and Their Synthesis

The dual reactivity of this compound allows for a variety of transformations, leading to a diverse range of derivatives. The electron-deficient vinyl group is susceptible to radical and cycloaddition reactions, while the pentafluorophenyl group is an excellent leaving group for nucleophilic substitution, primarily with amines, to form sulfonamides.

General Reaction Pathways

The primary strategies for derivatization involve a two-step process: first, a reaction at the vinyl group, followed by the displacement of the pentafluorophenyl group.

Caption: General workflow for the derivatization of this compound.

Derivatives from Intermolecular Radical Addition

This compound serves as an excellent acceptor for various radical species.

Experimental Protocol: Radical Addition and Subsequent Aminolysis

-

Radical Addition:

-

An alkyl or aryl halide (iodo- or bromo- compounds) is treated with a radical initiator, such as tri-n-butyltin hydride, in the presence of this compound.[1][2]

-

The reaction proceeds via an intermolecular radical addition to the vinyl group.

-

The resulting functionalized pentafluorophenyl sulfonate ester is then purified.[1]

-

-

Aminolysis:

-

The purified sulfonate ester is dissolved in a suitable solvent (e.g., THF).

-

A primary or secondary amine and a base (e.g., DBU) are added.

-

The mixture is heated to facilitate the nucleophilic displacement of the pentafluorophenoxy group, yielding the corresponding sulfonamide.[1]

-

Derivatives from Cycloaddition Reactions

The electron-deficient double bond of this compound readily participates in cycloaddition reactions.

This reaction leads to the formation of isoxazolidine derivatives, which are precursors to functionalized sulfonamides. The reaction exhibits high regio- and stereoselectivity.[3]

Caption: Pathway to isoxazolidine sulfonamides.

This compound can act as a dienophile in Diels-Alder reactions with various dienes, such as carbocyclic dienes and furan, to form bicyclic sulfonamide precursors.[4]

Table of Key Derivatives

| Derivative Class | Reaction Type | Key Reagents | Resulting Functional Group |

| Alkyl/Aryl Sulfonamides | Radical Addition & Aminolysis | Alkyl/Aryl Halides, Radical Initiator, Amines | Substituted Sulfonamide |

| Isoxazolidine Sulfonamides | 1,3-Dipolar Cycloaddition & Aminolysis | Nitrones, Amines | Isoxazolidine-substituted Sulfonamide |

| Bicyclic Sulfonamides | Diels-Alder Reaction & Aminolysis | Dienes (e.g., furan), Amines | Bicyclic Sulfonamide |

| 3,5-Isoxazoles | 1,3-Dipolar Cycloaddition | Nitrile Oxides (from α-bromo derivative) | Isoxazole-substituted Sulfonate/Sulfonamide |

Quantitative Data

Characterization data for the core compound and its derivatives are crucial for identification and quality control.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Spectroscopic Data Highlights |

| This compound | C₈H₃F₅O₃S | 274.17 | Stable solid/oil | |

| (E)-ethyl 2-(perfluorophenyl)ethenesulfonate | C₁₀H₇F₅O₃S | 302.22 | White solid | m.p. 65 °C |

| Representative Isoxazolidine Sulfonamide | Varies | Varies | Typically solid |

Note: Detailed spectroscopic data (NMR, IR, MS) can be found in the cited literature and is essential for the structural elucidation of newly synthesized derivatives.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation from readily available precursors and its dual reactivity allow for the efficient construction of a diverse library of complex molecules, particularly functionalized sulfonamides. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this powerful synthetic tool. The stability of the pentafluorophenyl sulfonate intermediates offers a practical advantage over traditional methods, paving the way for more efficient and robust synthetic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation into the reactivity of pentafluorophenyl vinylsulfonate in the formation of functionalized sulfonamides of biological importance. - UCL Discovery [discovery.ucl.ac.uk]

Methodological & Application

Detailed synthesis protocol for Perfluorophenyl ethenesulfonate.

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of perfluorophenyl ethenesulfonate, a versatile reagent in organic synthesis, particularly in the preparation of functionalized sulfonamides. The synthesis involves the reaction of pentafluorophenol with 2-chloroethanesulfonyl chloride in the presence of a base.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating nucleophilic substitution reactions. The vinylsulfonate moiety serves as a Michael acceptor and a precursor for various functional group transformations. This protocol outlines a reliable method for the preparation of this reagent.

Reaction Scheme

The synthesis of this compound proceeds via the sulfonylation of pentafluorophenol with 2-chloroethanesulfonyl chloride, followed by an in-situ elimination of hydrogen chloride to form the vinyl group.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of vinylsulfonate esters.[1] The Caddick group reported the synthesis of perfluorophenyl vinylsulfonate from pentafluorophenol and 2-chloroethanesulfonyl chloride with a moderate yield of 59%.[2]

Materials:

-

Pentafluorophenol

-

2-Chloroethanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add pentafluorophenol (1.0 eq) and anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 - 1.2 eq) dropwise to the stirred solution.

-

Addition of Sulfonylating Agent: To the stirred solution at 0 °C, add 2-chloroethanesulfonyl chloride (1.0 - 1.1 eq) dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Reported Yield | 59% | [2] |

| Molar Ratio (PFP:CESC:Base) | ~1:1:1.1 | Inferred |

PFP: Pentafluorophenol, CESC: 2-Chloroethanesulfonyl chloride

Characterization Data (Expected)

-

¹H NMR: Resonances in the vinyl region (δ 6.0-7.0 ppm) showing characteristic coupling patterns for a vinyl group (dd, dd, dd).

-

¹⁹F NMR: Resonances corresponding to the pentafluorophenyl group.

-

¹³C NMR: Signals corresponding to the vinyl carbons and the carbons of the pentafluorophenyl ring.

-

IR Spectroscopy: Characteristic absorption bands for S=O stretching (around 1380 and 1180 cm⁻¹), C=C stretching (around 1640 cm⁻¹), and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of this compound (C₈HF₅O₃S).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

Safety Precautions

-

Pentafluorophenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Chloroethanesulfonyl chloride is a corrosive and moisture-sensitive reagent. Handle in a fume hood and under an inert atmosphere.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The procedure is based on established chemical principles and reported yields, offering a reliable method for obtaining this important synthetic intermediate. Researchers should adhere to all safety precautions when handling the reagents involved.

References

Application of Perfluorophenyl Ethenesulfonate Analogs in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has introduced a powerful toolkit for the rapid and reliable construction of complex molecular architectures. This new generation of click chemistry relies on the unique reactivity of S(VI)-F containing hubs, such as sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F), which are remarkably stable yet can be selectively activated to form robust linkages with nucleophiles.

While a specific reagent named "perfluorophenyl ethenesulfonate" is not prominently described in the literature, its constituent parts—a perfluorinated phenyl group and a vinyl sulfonate—point to highly relevant and powerful applications within the SuFEx framework. The strong electron-withdrawing nature of the perfluorophenyl group significantly influences the reactivity of the sulfonyl fluoride moiety, making it a valuable component for covalent probe design and drug discovery. This document provides detailed application notes and protocols for the synthesis and use of perfluorophenyl fluorosulfates, key analogs and precursors, in SuFEx click chemistry. We also discuss the versatile reactivity of ethenesulfonyl fluoride (ESF) as a key SuFEx hub.

Core Concepts and Applications

Perfluorinated aryl fluorosulfates are valuable reagents in drug discovery and chemical biology for several reasons:

-

Enhanced Reactivity: The electron-deficient nature of the perfluorophenyl ring can enhance the electrophilicity of the sulfur center, facilitating the SuFEx reaction.

-

Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, increasing the in vivo stability of drug candidates.

-

Unique Binding Properties: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, potentially improving binding affinity and selectivity to biological targets.

-

Covalent Probes: The fluorosulfate group can act as a "warhead" to form covalent bonds with specific amino acid residues (e.g., tyrosine, serine, lysine) in proteins, enabling the design of irreversible inhibitors and chemical probes.[1]

Ethenesulfonyl fluoride (ESF) is a versatile SuFEx reagent that can participate in Michael-type additions with a variety of nucleophiles, allowing for the introduction of a vinylsulfonyl fluoride moiety that can be further functionalized.[2]

Experimental Protocols

Protocol 1: Synthesis of Perfluorophenyl Fluorosulfate via SuFEx

This protocol describes the synthesis of a perfluorophenyl fluorosulfate from a perfluorinated phenol using sulfuryl fluoride (SO₂F₂), a common SuFEx reagent.

Materials:

-

Pentafluorophenol

-

Sulfuryl fluoride (SO₂F₂) solution in acetonitrile (~4 mg/mL)[3]

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (MeCN)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Schlenk line or inert atmosphere setup

-

Appropriate glassware

Procedure:

-

Preparation of SO₂F₂ Solution: In a well-ventilated fume hood, add anhydrous acetonitrile (5 mL) to a 10 mL glass vial containing a magnetic stir bar. Evacuate the vial under reduced pressure for 30 seconds. Connect a balloon containing SO₂F₂ gas to the vial and stir the solution vigorously for 30 minutes to dissolve the gas. The resulting solution will have an approximate concentration of 4 mg/mL and should be used within a day when stored at -20°C in a tightly sealed vial.[3]

-

Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add pentafluorophenol (1.0 eq).

-

Dissolve the pentafluorophenol in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Addition of Reagents: Slowly add triethylamine (1.1 eq) to the solution.

-

Add the prepared sulfuryl fluoride solution in acetonitrile (1.2 eq) dropwise to the reaction mixture while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Michael Addition of a Nucleophile to Ethenesulfonyl Fluoride (ESF)

This protocol provides a general procedure for the conjugate addition of a nucleophilic amine to ethenesulfonyl fluoride (ESF).

Materials:

-

Ethenesulfonyl fluoride (ESF)

-

Secondary amine (e.g., piperidine)

-

Acetonitrile (CH₃CN)

-

Magnetic stirrer and stir bar

-

Appropriate glassware

Procedure:

-

Reaction Setup: In a glass vial, dissolve the secondary amine (1.0 eq) in acetonitrile.

-

Addition of ESF: Add ethenesulfonyl fluoride (1.1 eq) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS. For many amine nucleophiles, the reaction is complete within 10 minutes.[4]

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting β-substituted ethenesulfonyl fluoride is often obtained in high purity and may not require further purification. If necessary, purification can be performed by flash chromatography.

Quantitative Data

The following tables summarize typical reaction conditions and yields for SuFEx reactions relevant to the synthesis and application of perfluorophenyl fluorosulfate analogs.

Table 1: Synthesis of Aryl Fluorosulfates from Phenols

| Phenol Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-Methoxyphenol | Et₃N | DCM | 12 | 95 | [5] |

| 4-Nitrophenol | Et₃N | DCM | 12 | 98 | [5] |

| Phenol | Et₃N | MeCN | - | >99 | [3] |

| Various Phenols | DBU | MeCN | < 0.1 | >99 | [6] |

Table 2: Michael Addition to Ethenesulfonyl Fluoride (ESF) with Amines

| Amine Nucleophile | Solvent | Time (min) | Yield (%) | Reference |

| Pyrrolidine | CH₃CN | 10 | 98 | [4] |

| Morpholine | CH₃CN | 10 | 99 | [4] |

| Isonipecotic acid | CH₃CN/H₂O | 10 | 95 | [4] |

Diagrams

Caption: Workflow for the synthesis and application of perfluorophenyl fluorosulfate analogs.

Caption: Michael addition reactivity of ethenesulfonyl fluoride (ESF) with various nucleophiles.

References

- 1. med.stanford.edu [med.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Perfluorophenyl Ethenesulfonate as a Functional Monomer in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorophenyl ethenesulfonate is a highly reactive functional monomer with significant potential in the synthesis of advanced functional polymers. Its perfluorophenyl group acts as a highly efficient leaving group, making polymers derived from this monomer excellent platforms for post-polymerization modification. This allows for the introduction of a wide array of functional groups, making it a valuable tool for creating materials for drug delivery, functional surfaces, and other biomedical applications. While direct literature on the polymerization of this compound is limited, extensive research on analogous vinyl sulfonates and polymers containing activated perfluorophenyl esters provides a strong basis for its application.[1] This document provides an overview of its potential applications and detailed protocols for its polymerization and subsequent functionalization, based on established methodologies for related compounds.

Key Applications

Polymers incorporating this compound are envisioned to be versatile precursors for a variety of applications, primarily due to the ease of their post-polymerization modification. The resulting functional polymers can be tailored for specific uses, including:

-

Drug Delivery: Amine-containing drugs or targeting ligands can be readily conjugated to the polymer backbone, enabling the creation of sophisticated drug delivery systems.[1]

-

Functional Surfaces: Surfaces can be modified with these polymers to introduce specific functionalities, such as protein binding sites, antifouling coatings, or cell-adhesive domains.[1]

-

Nanoparticle Formulation: The functional polymers can be used to create well-defined nanoparticles for various biomedical applications.[1]

Data Presentation

Due to the limited direct data on this compound polymerization, the following tables summarize quantitative data from the closely related polymerization of other vinyl sulfonate esters via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These conditions can serve as a starting point for the optimization of this compound polymerization.

Table 1: RAFT Polymerization Conditions for Various Vinyl Sulfonate Esters [2][3]

| Monomer | CTA Type | Initiator | Solvent | Temperature (°C) | Time (h) | Molar Ratio ([M]:[CTA]:[I]) |

| Neopentyl Ethenesulfonate | Xanthate | AIBN | 1,4-Dioxane | 60 | 24 | 200:1:0.2 |

| 1-Butyl Ethenesulfonate | Xanthate | AIBN | 1,4-Dioxane | 60 | 24 | 200:1:0.2 |

| Isopropyl Ethenesulfonate | Xanthate | AIBN | 1,4-Dioxane | 60 | 24 | 200:1:0.2 |

| Phenyl Ethenesulfonate | Xanthate | AIBN | 1,4-Dioxane | 60 | 24 | 200:1:0.2 |

Table 2: Polymer Characterization Data for Poly(vinyl sulfonate ester)s [2][3]

| Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) |

| Poly(neopentyl ethenesulfonate) | 1,200-1,800 | 1.14-1.20 | <25 |

| Poly(1-butyl ethenesulfonate) | - | - | - |

| Poly(isopropyl ethenesulfonate) | - | - | - |

| Poly(phenyl ethenesulfonate) | - | - | - |

Mn = Number-average molecular weight; PDI = Polydispersity Index. Data for some polymers were not available in the cited sources.

Experimental Protocols

The following protocols are adapted from established procedures for the RAFT polymerization of vinyl sulfonates and the post-polymerization modification of polymers containing activated pentafluorophenyl esters.

Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol provides a general procedure for the controlled polymerization of this compound using a xanthate-type chain transfer agent (CTA).

Materials:

-

This compound (monomer)

-

Xanthate-type CTA (e.g., O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate)[2][3]

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Nitrogen or Argon gas

-

Schlenk flask and line

Procedure:

-

To a Schlenk flask, add the this compound monomer, xanthate CTA, and AIBN in the desired molar ratio (e.g., 200:1:0.2).

-

Add a sufficient amount of 1,4-dioxane to achieve the desired monomer concentration.

-